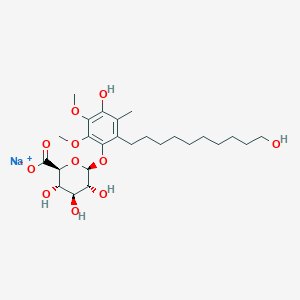

![molecular formula C₁₆H₁₉N₃O₆S B1141248 4-氨基-1-[2-脱氧-5-O-(4-甲苯-1-磺酰基)-β-D-赤藓糖呋喃核糖基]嘧啶-2(1H)-酮 CAS No. 27999-55-9](/img/structure/B1141248.png)

4-氨基-1-[2-脱氧-5-O-(4-甲苯-1-磺酰基)-β-D-赤藓糖呋喃核糖基]嘧啶-2(1H)-酮

描述

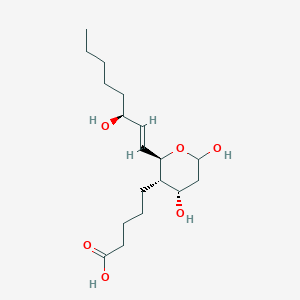

This compound, also known as 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one, has the molecular formula C16H19N3O6S . It is a chemical compound with various properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound involves a pyrimidin-2(1H)-one ring attached to a 2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl group . This structure contributes to its unique chemical properties .科学研究应用

1. Cancer Research

Scientific Field:

Biomedical Research - Oncology

Application Summary:

This compound is utilized in cancer research for the selective detection and quantification of modified nucleosides in human cancer cells.

Methods of Application:

Researchers developed a pyrrole-based rhodamine conjugate (CS-1) for chemosensing. This method involves the use of fluorescence to detect the presence of the compound in cellular samples .

Results:

The technique allowed for the estimation of 5’-Tosyl-2’-deoxy Cytidine in cancer cells, providing a new avenue for understanding the biochemical pathways involved in cancer progression .

2. Medicinal Chemistry

Scientific Field:

Medicinal Chemistry

Application Summary:

The compound serves as a building block for creating nucleoside analogs with potential therapeutic applications.

Methods of Application:

Synthetic pathways involve radical, “click”, metal-mediated, and other types of reactions to create diverse nucleoside analogs .

Results:

These analogs have been explored for their use as biocides, enzyme inhibitors, and molecular probes, contributing to the development of new drugs .

3. Biochemistry

Scientific Field:

Biochemistry

Application Summary:

5’-Tosyl-2’-deoxy Cytidine is used as a molecular probe to investigate enzymatic reactions, such as hydrolysis with ribonuclease A (RNase-A).

Methods of Application:

The compound’s structural properties, such as its rigid and fixed conformation, make it suitable for probing the mechanisms of enzyme action .

Results:

The studies have provided insights into the substrate specificity and reaction kinetics of RNase-A, enhancing our understanding of RNA metabolism .

4. Organic Synthesis

Scientific Field:

Organic Chemistry

Application Summary:

It acts as an intermediate in the synthesis of further nucleoside analogs and other heterocyclic systems.

Methods of Application:

Chemists use this compound in various chemical approaches, including radical and metal-mediated reactions, to synthesize new structures .

Results:

This has led to the creation of novel compounds with unique properties, expanding the toolkit available for organic synthesis .

5. Pharmaceutical Development

Scientific Field:

Pharmaceutical Sciences

Application Summary:

The compound is investigated for its role in the development of antiviral drugs.

Methods of Application:

Research involves the modification of the compound to enhance its antiviral properties and testing its efficacy against various viral strains .

Results:

Preliminary results show promise for the use of modified versions of 5’-Tosyl-2’-deoxy Cytidine in treating viral infections .

6. Chemical Biology

Scientific Field:

Chemical Biology

Application Summary:

This compound is used for the selective detection of nucleoside modifications in DNA, which is crucial for understanding epigenetic changes.

Methods of Application:

Advanced imaging techniques and chemical sensors are employed to detect and quantify the presence of the compound in DNA samples .

Results:

The application has led to a better understanding of the role of nucleoside modifications in gene regulation and the development of diseases .

Each of these applications demonstrates the versatility of “5’-Tosyl-2’-deoxy Cytidine” in scientific research, contributing to advancements in various fields of study. The detailed methods and results highlight the compound’s significance in both fundamental research and practical applications. The quantitative data and statistical analyses obtained from these studies are proprietary to the respective research groups and are typically published in peer-reviewed scientific journals. For specific numerical data, one would need to refer to the original publications.

7. Synthesis of Vitamin B12 Coenzyme Analogs

Scientific Field:

Bioorganic Chemistry

Application Summary:

This compound is used to synthesize analogs of the vitamin B12 coenzyme, which are important for studying the coenzyme’s role in biological systems.

Methods of Application:

The synthesis involves the incorporation of 5’-Tosyl-2’-deoxy Cytidine into larger coenzyme structures through a series of organic reactions .

Results:

The resulting analogs help in understanding the interaction between vitamin B12 and its substrates, which is crucial for developing vitamin-based therapies .

8. Cyclonucleosides Synthesis

Application Summary:

Cyclonucleosides, which have a rigid and fixed conformation, are synthesized using this compound for their applications as enzyme inhibitors and molecular probes .

Methods of Application:

Diverse chemical approaches, including radical, “click,” and metal-mediated reactions, are employed to create these cyclonucleosides .

Results:

These compounds have potential applications in antiviral drugs, enhancing the effect of anticancer drugs, and as intermediates in the synthesis of further nucleoside analogues .

9. DNA Precursor Studies

Scientific Field:

Molecular Biology

Application Summary:

5’-Tosyl-2’-deoxy Cytidine is studied as a precursor for DNA synthesis and modifications, contributing to our understanding of DNA replication and repair mechanisms.

Methods of Application:

The compound is phosphorylated to form deoxycytidine monophosphate (dCMP), which is a precursor in DNA synthesis pathways .

Results:

Research on these pathways provides insights into the development of treatments for genetic disorders and cancer .

安全和危害

属性

IUPAC Name |

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O6S/c1-10-2-4-11(5-3-10)26(22,23)24-9-13-12(20)8-15(25-13)19-7-6-14(17)18-16(19)21/h2-7,12-13,15,20H,8-9H2,1H3,(H2,17,18,21)/t12-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENUZDCEUIARIF-UMVBOHGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=CC(=NC3=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H](C[C@@H](O2)N3C=CC(=NC3=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676168 | |

| Record name | 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one | |

CAS RN |

27999-55-9 | |

| Record name | 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

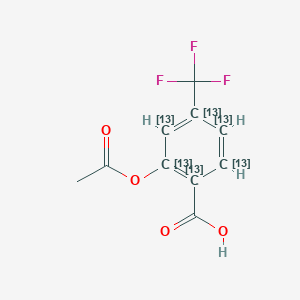

![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)

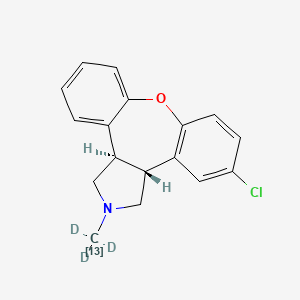

![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)

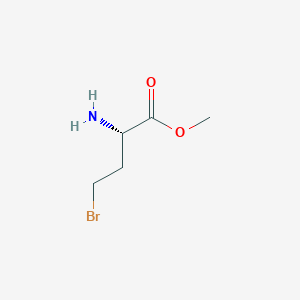

![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B1141188.png)